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molecular formula C13H7ClF2N2 B8382488 2-(4-Chloro-phenyl)-5,6-difluoro-1H-benzoimidazole

2-(4-Chloro-phenyl)-5,6-difluoro-1H-benzoimidazole

Cat. No. B8382488
M. Wt: 264.66 g/mol
InChI Key: RRGGXWGTMLCLOH-UHFFFAOYSA-N
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Patent
US08088930B2

Procedure details

The mixture of 50.7 g (0.35 mol) 1,2-diamino-4,5-difluorobenzene, 55.1 g (0.35 mol) 4-chlorobenzoic acid and 507 g polyphosphoric acid was heated to 160° C. and stirred at this temperature for 90 min. After cooling to 55° C., 1000 mL water and 500 mL ethyl acetate were added. Under ice cooling ca 1000 mL 32% aqueous sodium hydroxide solution was added (pH ca 9). The suspension was filtered over dicalite and the filter cake was washed with 1.5 L ethyl acetate. The phases were separated and the aqueous phase was washed with 0.5 L ethyl acetate. The organic phases were washed with 1M aqueous sodium hydroxide solution and brine, dried over magnesium sulfate and filtered. To the solution, silica gel was added and the solvent evaporated. The crude adsorbed product was purified by column chromatography over silica gel using a gradient of n-heptane:ethyl acetate (4:1 to 1:1, v/v) as eluant. The fractions containing the product in pure form were pooled and evaporated. The remaining fractions were dissolved in ethyl acetate, washed twice with 1M aqueous sodium hydroxide solution and brine, the combined aqueous layers extracted once with ethyl acetate and the combined organic layers dried over magnesium sulfate and filtered. Chromatography over silica gel afforded a second batch of compound. Total yield: 75 g (80%) light yellow solid. MS (Turbo Spray): m/z=264.9 [M+H].
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
507 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[NH2:10].[Cl:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](O)=O)=[CH:14][CH:13]=1.O>C(OCC)(=O)C>[Cl:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]2[NH:10][C:3]3[CH:4]=[C:5]([F:9])[C:6]([F:8])=[CH:7][C:2]=3[N:1]=2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
50.7 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)F)F)N
Name
Quantity
55.1 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)O)C=C1
Name
polyphosphoric acid
Quantity
507 g
Type
reactant
Smiles
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 55° C.
ADDITION
Type
ADDITION
Details
Under ice cooling ca 1000 mL 32% aqueous sodium hydroxide solution was added (pH ca 9)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered over dicalite
WASH
Type
WASH
Details
the filter cake was washed with 1.5 L ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the aqueous phase was washed with 0.5 L ethyl acetate
WASH
Type
WASH
Details
The organic phases were washed with 1M aqueous sodium hydroxide solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
To the solution, silica gel was added
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel using a gradient of n-heptane:ethyl acetate (4:1 to 1:1
ADDITION
Type
ADDITION
Details
The fractions containing the product in pure form
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The remaining fractions were dissolved in ethyl acetate
WASH
Type
WASH
Details
washed twice with 1M aqueous sodium hydroxide solution and brine
EXTRACTION
Type
EXTRACTION
Details
the combined aqueous layers extracted once with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Chromatography over silica gel afforded a second batch of compound

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=NC2=C(N1)C=C(C(=C2)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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